Cas no 307327-09-9 ((2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide)
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- (2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
- (E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- 2-Propenamide, 3-(4-nitrophenyl)-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-
- (E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
- AKOS002347952
- F1015-0157
- 307327-09-9
-
- Inchi: 1S/C18H17N3O4S/c1-18(2)9-13-16(14(22)10-18)26-17(19-13)20-15(23)8-5-11-3-6-12(7-4-11)21(24)25/h3-8H,9-10H2,1-2H3,(H,19,20,23)
- InChI Key: VSMKAZZXPAMMDP-UHFFFAOYSA-N
- SMILES: C(NC1=NC2CC(C)(C)CC(=O)C=2S1)(=O)C=CC1=CC=C([N+]([O-])=O)C=C1
Computed Properties
- Exact Mass: 371.09397721g/mol
- Monoisotopic Mass: 371.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 608
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 133Ų
Experimental Properties
- Density: 1.387±0.06 g/cm3(Predicted)
- pka: 6.97±0.40(Predicted)
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1015-0157-2μmol |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-5μmol |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-10μmol |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-20μmol |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-1mg |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-2mg |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-3mg |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-4mg |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-5mg |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1015-0157-10mg |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
307327-09-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
(2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on (2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide
Comprehensive Analysis of (2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide (CAS No. 307327-09-9)
The compound (2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide (CAS No. 307327-09-9) is a synthetic organic molecule with a unique structural framework. Its benzothiazole core and nitrophenyl moiety make it a subject of interest in medicinal chemistry and material science. Researchers are increasingly exploring its potential applications in drug discovery, particularly as a kinase inhibitor or anti-inflammatory agent, aligning with current trends in targeted therapy and precision medicine.
One of the most searched questions about this compound revolves around its synthetic pathway and reactivity. The prop-2-enamide group introduces a conjugated system, which enhances its electronic properties and potential for photophysical applications. This aligns with the growing demand for organic semiconductors and fluorescent probes in bioimaging. The presence of the nitro group further adds to its versatility, enabling modifications for structure-activity relationship (SAR) studies.
In the context of green chemistry, the compound's solubility and stability under various conditions are frequently discussed. Recent studies highlight its compatibility with aqueous-phase reactions, a hot topic in sustainable synthesis. Its 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl scaffold is also being investigated for biodegradability, addressing environmental concerns in pharmaceutical waste management.
From a computational chemistry perspective, the compound's molecular docking potential is a trending research area. Its hydrogen-bonding sites and planar aromatic systems make it a candidate for virtual screening campaigns, particularly in cancer therapeutics. This ties into the broader interest in AI-driven drug design, where such molecules are prioritized for high-throughput screening.
The spectroscopic characterization of CAS No. 307327-09-9, including NMR and mass spectrometry data, is another focal point for analytical chemists. Its distinct UV-Vis absorption peaks in the 300-400 nm range are relevant for sensor development, a field gaining traction due to advancements in nanotechnology. These properties are often compared to those of natural products, bridging synthetic and natural compound research.
Industrial applications of this compound are emerging in agrochemicals, where its herbicidal and fungicidal activities are under evaluation. The 4-nitrophenyl group's role in electron transfer mechanisms is key to understanding its mode of action, a topic frequently queried in academic forums. This intersects with the global push for eco-friendly pesticides and crop protection solutions.
In summary, (2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and agriculture. Its structural features and functional groups continue to inspire innovative research, making it a compelling subject for both academia and industry.
307327-09-9 ((2E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)